Methyl 2-amino-4-iodo-5-methoxybenzoate
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Overview
Description
Methyl 2-amino-4-iodo-5-methoxybenzoate is an organic compound with the molecular formula C9H10INO3 and a molecular weight of 307.09 g/mol . It is a derivative of benzoic acid and features an iodine atom, an amino group, and a methoxy group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-4-iodo-5-methoxybenzoate can be synthesized through a multi-step reaction process. One common method involves the reaction of methyl 2-amino-4-methoxybenzoate with iodine chloride in the presence of hydrogen chloride and lithium hydroxide monohydrate in ethanol . The reaction is typically carried out at low temperatures (around 5°C) to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-iodo-5-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.
Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction Reactions: The nitro group can be reduced back to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Major Products
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Scientific Research Applications
Methyl 2-amino-4-iodo-5-methoxybenzoate is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and protein modifications.
Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-amino-4-iodo-5-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom and amino group play crucial roles in binding to these targets, leading to changes in their activity. The compound can modulate various biochemical pathways, including those involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-5-iodo-4-methoxybenzoate: A closely related compound with similar chemical properties.
Methyl 4-amino-5-iodo-2-methoxybenzoate: Another isomer with the amino and methoxy groups in different positions.
Methyl 2-iodo-5-methoxybenzoate: Lacks the amino group, leading to different reactivity.
Uniqueness
Methyl 2-amino-4-iodo-5-methoxybenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both an iodine atom and an amino group allows for versatile modifications and applications in various research fields.
Biological Activity
Methyl 2-amino-4-iodo-5-methoxybenzoate is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an iodine atom and an amino group, which contribute to its distinct reactivity and biological activity. The presence of the methoxy group further enhances its solubility and interaction with biological systems. Its molecular formula is C10H10INO3 with a molecular weight of approximately 291.086 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The iodine atom can act as an electrophile, facilitating reactions with nucleophilic sites in proteins or nucleic acids. The amino group may enhance binding affinity to various biological receptors, potentially modulating enzymatic activities and signaling pathways .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various pathogenic bacteria, including Escherichia coli and Pseudomonas aeruginosa. In vitro studies have reported minimum inhibitory concentration (MIC) values indicating potent antibacterial activity, suggesting its potential as a lead compound for antibiotic development .
Cytotoxicity Studies
In cytotoxicity assessments, the compound was tested on human cell lines such as HaCat (keratinocytes) and BALB/c 3T3 (fibroblasts). Results demonstrated that while the compound possesses antimicrobial efficacy, it also exhibits moderate cytotoxic effects, necessitating further investigation into its therapeutic index .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
- Antimicrobial Efficacy : A study reported that the compound displayed potent inhibitory effects against Pseudomonas aeruginosa with an MIC value of 0.21 μM, highlighting its potential in treating infections caused by resistant strains .
- Mechanistic Insights : Molecular docking studies indicated that this compound interacts effectively with DNA gyrase, a target for many antibacterial agents. Binding energies were comparable to those of established antibiotics like ciprofloxacin, suggesting a similar mechanism of action .
- Comparative Analysis : A comparative study evaluated various derivatives of benzoate compounds, revealing that those with halogen substitutions (including iodine) generally exhibited enhanced antimicrobial activity compared to their non-halogenated counterparts .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Properties
Molecular Formula |
C9H10INO3 |
---|---|
Molecular Weight |
307.08 g/mol |
IUPAC Name |
methyl 2-amino-4-iodo-5-methoxybenzoate |
InChI |
InChI=1S/C9H10INO3/c1-13-8-3-5(9(12)14-2)7(11)4-6(8)10/h3-4H,11H2,1-2H3 |
InChI Key |
SAHXZDPTZACVTR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)N)I |
Origin of Product |
United States |
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